2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide

Description

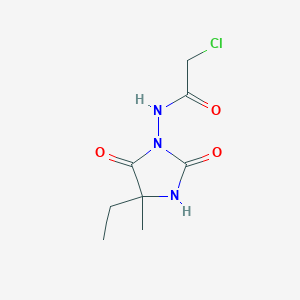

2-Chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a chloroacetamide derivative featuring a substituted imidazolidinone ring. The core structure consists of:

- A 2-chloroacetamide moiety, characterized by a chlorine atom at the α-position of the carbonyl group.

- An imidazolidinone ring (2,5-dioxoimidazolidine) substituted with ethyl and methyl groups at the 4-position.

The molecular formula is C₉H₁₃ClN₃O₃, with a molecular weight of 261.67 g/mol.

Properties

IUPAC Name |

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O3/c1-3-8(2)6(14)12(7(15)10-8)11-5(13)4-9/h3-4H2,1-2H3,(H,10,15)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLZRULAKSUQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide involves several steps. One common synthetic route includes the reaction of 4-ethyl-4-methyl-2,5-dioxoimidazolidine with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

The compound 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a member of the imidazolidinone family and has garnered attention for its potential applications in various scientific fields. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Research

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating various diseases.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of imidazolidinones exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Agricultural Chemistry

The compound's properties may also extend to agricultural applications, particularly as a pesticide or herbicide. The imidazolidinone structure is known for its biological activity, which could be harnessed to develop new agrochemicals.

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| Similar Compound X | Fungal Pathogen | 78 |

Material Science

The compound may have applications in material science, particularly in the synthesis of polymers or as a precursor for novel materials due to its reactive functional groups.

Case Study: Polymer Synthesis

A recent study explored the use of imidazolidinone derivatives in synthesizing biodegradable polymers. The incorporation of this compound into polymer chains resulted in materials with enhanced mechanical properties and biodegradability .

Biochemical Research

In biochemical studies, compounds like this compound are being evaluated for their ability to modulate enzymatic activity.

Data Table: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Differences :

- The imidazolidinone moiety introduces additional hydrogen-bonding sites, which may enhance binding to biological targets compared to simpler alkyl/aryl analogs .

Imidazolidinone-Containing Analogues

Imidazolidinone derivatives are associated with diverse bioactivities. A structurally related compound is:

2-[Cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (C₁₉H₂₆N₄O₄) :

- Structural Comparison: Both compounds share the N-(imidazolidin-1-yl)acetamide backbone. The target compound has 4-ethyl-4-methyl substituents on the imidazolidinone, while the analog features 4-(4-methoxyphenyl)-4-methyl groups. The acetamide side chain in the analog includes a cyclopentyl(methyl)amino group instead of chlorine.

Functional Implications :

- The chlorine atom in the target compound may increase electrophilicity, enhancing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes).

Acetamide Derivatives with Heterocyclic Moieties

Triazole-Linked Acetamides ()

Compounds like N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (C₂₁H₁₈ClN₄O₂) feature:

Comparison :

Thiazolidinedione-Linked Acetamides ()

Hypoglycemic agents such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides incorporate:

Comparison :

- Both scaffolds are cyclic ureas, but the thiazolidinedione’s conjugated system may enhance insulin sensitization, whereas the target’s chloroacetamide could favor herbicidal activity .

Research Findings and Data Tables

Table 1: Spectral Data Comparison of Key Functional Groups

Table 2: Substituent Effects on Bioactivity

| Substituent Position | Target Compound | Alachlor | Thiazolidinedione Analog |

|---|---|---|---|

| Amide Nitrogen Substituent | Imidazolidinone ring | 2,6-Diethylphenyl | Phenoxy-thiazolidinedione |

| Key Functional Group | 2-Chloroacetamide | 2-Chloroacetamide | Thiazolidinedione |

| Potential Bioactivity | Agrochemical/Pharmaceutical | Herbicidal | Hypoglycemic |

Biological Activity

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly as a lead compound in drug development. Its unique structure, characterized by the imidazolidinone moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₁₂ClN₃O₃

- Molecular Weight : 233.65 g/mol

- CAS Number : 957011-62-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features exhibit activity against various enzymes and receptors involved in disease pathways.

Enzyme Inhibition

-

Protein Tyrosine Phosphatase 1B (PTP1B) :

- PTP1B is a critical regulator of insulin signaling and is a target for diabetes treatment. Compounds derived from imidazolidinone structures have shown promising inhibitory effects on PTP1B, enhancing insulin receptor phosphorylation and glucose uptake in cellular models .

- Specific derivatives have demonstrated IC₅₀ values in the low micromolar range, indicating potent inhibition.

- Cyclooxygenase (COX) Enzymes :

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies

Several studies have explored the biological activities of related compounds:

-

PTP1B Inhibition Study :

- A study identified imidazolidine derivatives as potent inhibitors of PTP1B using virtual screening and molecular docking techniques. The most active compound displayed an IC₅₀ significantly lower than previously known inhibitors, showcasing the potential of this chemical class in diabetes management .

- Analgesic Activity Evaluation :

- Antimicrobial Properties :

Q & A

How can the synthesis of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide be optimized for improved yield and purity?

Level : Basic

Methodological Answer :

The synthesis of imidazolidinone-containing acetamides typically involves coupling a chloroacetylated intermediate with a substituted imidazolidinone precursor. For example, a protocol adapted from suggests:

- React 4-ethyl-4-methyl-2,5-dioxoimidazolidine (1.0 mol) with potassium carbonate (1.5 mol) in DMF under stirring.

- Add 2-chloroacetamide derivatives (1.5 mol) in DMF dropwise at room temperature.

- Monitor reaction progress via TLC.

- Quench with water to precipitate the product, followed by recrystallization (e.g., ethanol or ethyl acetate).

Key optimizations include: - Solvent choice : DMF enhances reactivity but may require post-reaction removal via dialysis or column chromatography.

- Stoichiometry : Excess chloroacetylated reagent (1.5 mol) ensures complete conversion of the imidazolidinone precursor .

- Workup : Recrystallization from polar aprotic solvents improves purity, as demonstrated in analogous syntheses .

What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Level : Basic

Methodological Answer :

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Confirm the presence of ethyl (δ ~1.2–1.4 ppm, triplet), methyl (δ ~1.5 ppm, singlet), and acetamide carbonyl (δ ~2.1 ppm) groups.

- ¹³C NMR : Identify the 2,5-dioxoimidazolidinone ring (δ ~155–165 ppm for carbonyls) and chloroacetamide moiety (δ ~40–45 ppm for CH₂Cl) .

- IR Spectroscopy : Detect characteristic stretches for amide C=O (~1650–1700 cm⁻¹) and imidazolidinone rings (~1750 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern for chlorine .

- Elemental Analysis : Validate %C, %H, %N, and %Cl within ±0.4% of theoretical values .

What methodologies assess the thermal stability and phase transitions of this compound?

Level : Advanced

Methodological Answer :

Thermal behavior is critical for storage and application:

- Thermogravimetric Analysis (TGA) :

- Heat at 10°C/min under N₂.

- Decomposition onset >200°C indicates stability suitable for most lab handling. Sharp mass loss correlates with imidazolidinone ring degradation .

- Differential Scanning Calorimetry (DSC) :

- Detect melting points (e.g., 473–475 K for related acetamides) and glass transitions.

- Endothermic peaks confirm crystalline-to-liquid phase transitions .

- Hot-Stage Microscopy : Visually monitor phase changes (e.g., recrystallization or sublimation) under controlled heating .

How can molecular docking and dynamics simulations evaluate potential bioactivity?

Level : Advanced

Methodological Answer :

Though direct biological data for this compound is limited, computational approaches provide insights:

- Target Selection : Prioritize receptors with affinity for imidazolidinones (e.g., peroxisome proliferator-activated receptors [PPARs] for hypoglycemic activity) .

- Docking (AutoDock Vina) :

- Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level.

- Grid box centered on the binding pocket (e.g., PPAR-γ ligand-binding domain).

- Score binding energies; values ≤−7.0 kcal/mol suggest strong interactions .

- MD Simulations (GROMACS) :

- Solvate the ligand-receptor complex in a TIP3P water box.

- Run 100 ns simulations to assess stability (RMSD <2.0 Å) and key interactions (e.g., H-bonds with Ser289, His449) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.